

# MS049 Biochemical and Cellular Profile

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## Compound Focus: MS049

CAS No.: 1502816-23-0

Cat. No.: S536357

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The table below summarizes the key quantitative data for **MS049**:

Parameter	Details
Primary Targets	PRMT4 (CARM1) & PRMT6 [1] [2]
Biochemical IC <sub>50</sub>	PRMT4: 34 nM; PRMT6: 43 nM [3] [4] [2]
Selectivity	Selective over other PRMTs (PRMT1, PRMT3, PRMT5, PRMT7, PRMT8), other epigenetic modifiers (PKMTs, DNMTs, KDMs), and methyl reader proteins [1] [2] [5]
Cellular Activity	Reduces H3R2me2a mark (IC <sub>50</sub> = 0.97 μM) and Med12 asymmetric dimethylation (Med12me2a, IC <sub>50</sub> = 1.4 μM) in HEK293 cells [1]
Negative Control	MS049N (an inactive analog for control experiments) [2] [6]

## Experimental Protocols for Key Assays

The foundational research for **MS049** involved several key experiments to establish its potency and selectivity.

## 1. Biochemical IC<sub>50</sub> Determination

- **Objective:** To measure the concentration of **MS049** that inhibits 50% of PRMT4 and PRMT6 activity in a cell-free system.
- **Methodology:** Experiments were performed using purified PRMT enzymes. The IC<sub>50</sub> values were determined with the substrate and cofactor (SAM) concentrations set at their respective K<sub>m</sub> values for each enzyme to ensure physiological relevance. All experiments were performed in triplicate [2].

## 2. Cellular Target Engagement (H3R2me2a Reduction)

- **Objective:** To confirm that **MS049** enters cells and inhibits its enzymatic targets, leading to a measurable decrease in a specific histone methylation mark.
- **Methodology:**
  - **Cell Line:** HEK293 cells [1] [3].
  - **Culture Conditions:** Grown in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) [3].
  - **Treatment:** Cells were treated with **MS049** at varying concentrations.
  - **Readout:** The levels of histone H3 asymmetrically dimethylated at arginine 2 (H3R2me2a) were measured. This mark is a known target of PRMT6 [1] [2]. **MS049** reduced this mark in a concentration-dependent manner, with an IC<sub>50</sub> of 0.97 µM [1].

## 3. Cellular Target Engagement (Med12 Asymmetric Dimethylation)

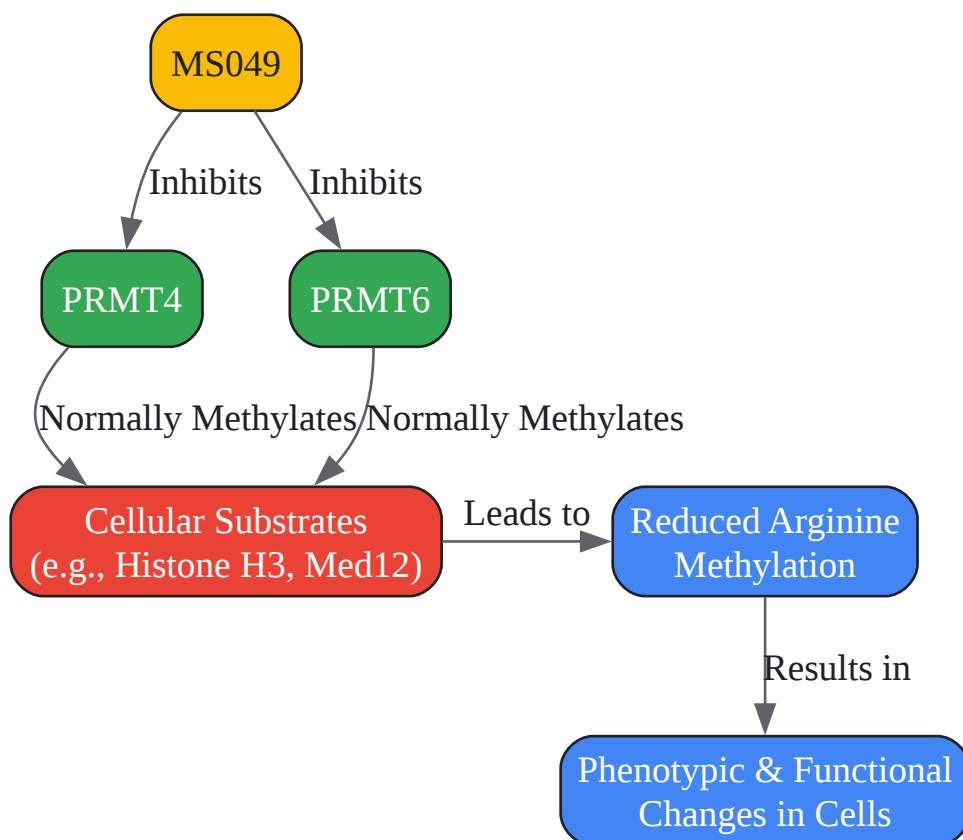
- **Objective:** To demonstrate inhibition of PRMT4 activity in a cellular context using a non-histone substrate.
- **Methodology:**
  - **Cell Line:** HEK293 cells [1].
  - **Treatment:** Cells were treated with **MS049** at concentrations ranging from 0.1 to 100 µM for 72 hours [1].
  - **Readout:** The levels of asymmetrically dimethylated Med12 (Med12-Rme2a), a direct substrate of PRMT4, were measured. **MS049** treatment led to a concentration-dependent reduction, with an IC<sub>50</sub> of 1.4 µM [1].

## 4. Selectivity Profiling

- **Objective:** To confirm that **MS049** does not significantly inhibit other epigenetic enzymes or reader proteins.
- **Methodology:** **MS049** was tested against a broad panel of other PRMTs, protein lysine methyltransferases (PKMTs), DNA methyltransferases (DNMTs), lysine demethylases (KDMs), and methyllysine/methylarginine reader proteins. It showed no appreciable inhibition or binding at tested concentrations (e.g., 50 µM for methyltransferases, 10 µM for demethylases) [3] [2].

## Research Context and Signaling Pathways

**MS049** inhibits PRMT4 and PRMT6, which methylate arginine residues on various substrates. This methylation alters cellular processes, and dysregulation is linked to cancers. The diagram below illustrates the logical relationship between **MS049**'s action and its observed experimental outcomes.



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**MS049** mechanism and experimental outcomes.

## Application as a Chemical Probe

**MS049** is a valuable tool for understanding the overlapping and distinct biological functions of PRMT4 and PRMT6 in health and disease [2]. When using **MS049** in experiments, it is considered best practice to use the available negative control compound, **MS049N**, to account for potential off-target effects [2] [6]. It is

important to note that, based on the current search results, **no in vivo or clinical data for MS049 has been reported** [4] [5].

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## References

1. is a Selective and Dual Inhibitor of PRMT4 and... MS 049 [cancer-research-network.com]
2. Discovery of a Potent, Selective and Cell-active Dual ... [pmc.ncbi.nlm.nih.gov]
3. MS049 | Histone Methyltransferase inhibitor | Mechanism [selleckchem.com]
4. (hydrochloride) - Amerigo Scientific MS 049 [amerigoscientific.com]
5. MS049 (hydrochloride) - PRMT4/6 Inhibitor for Epigenetic ... [apexbt.com]
6. | Structural Genomics Consortium MS 049 [thesgc.org]

To cite this document: Smolecule. [MS049 Biochemical and Cellular Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b536357#ms049-foundational-research>]

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